

In-Depth Technical Guide: Characterization of Quinuclidine-4-carbonitrile (CAS 26458-78-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *quinuclidine-4-carbonitrile*

Cat. No.: *B058008*

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Introduction

Quinuclidine-4-carbonitrile, identified by the CAS number 26458-78-6, is a bicyclic organic compound featuring a quinuclidine core with a nitrile group at the 4-position.^{[1][2]} Its rigid, cage-like structure and the presence of a reactive nitrile functional group make it a valuable intermediate in the synthesis of various pharmaceutical compounds. Notably, it serves as a key building block in the preparation of pleuromutilin derivatives, which are known for their antimicrobial properties.^[3] This technical guide provides a comprehensive overview of the characterization data for **Quinuclidine-4-carbonitrile**, including its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Physicochemical Properties

Quinuclidine-4-carbonitrile is a solid at room temperature with a melting point in the range of 129-130 °C and a boiling point of approximately 239 °C.^[2] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	26458-78-6	
Molecular Formula	C ₈ H ₁₂ N ₂	[2]
Molecular Weight	136.19 g/mol	[2]
Appearance	Solid	[4]
Melting Point	129-130 °C	[2]
Boiling Point	239 °C	[2]
Synonyms	4-Cyanoquinuclidine, 1-Azabicyclo[2.2.2]octane-4-carbonitrile	[1]

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of **Quinuclidine-4-carbonitrile**. The following sections provide an overview of the expected spectroscopic data based on the analysis of the parent compound, quinuclidine, and related nitrile-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **Quinuclidine-4-carbonitrile** is expected to show signals corresponding to the protons of the bicyclic cage. Due to the rigid nature of the quinuclidine framework, the protons on the ethylene bridges are chemically non-equivalent. The spectrum of the parent quinuclidine shows two main multiplets for the CH₂ groups. For **Quinuclidine-4-carbonitrile**, the protons on the carbons adjacent to the nitrogen (C2, C6) and the protons on the other bridge carbons (C3, C5, C7, C8) would be expected to appear as distinct multiplets.

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The quaternary carbon at the

bridgehead (C4) will also have a unique chemical shift. The remaining carbon signals will correspond to the CH₂ groups of the quinuclidine cage.

Infrared (IR) Spectroscopy

The IR spectrum of **Quinuclidine-4-carbonitrile** will be characterized by the presence of a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other significant absorptions will include C-H stretching vibrations of the alkyl groups in the 2850-3000 cm⁻¹ region and C-N stretching vibrations.

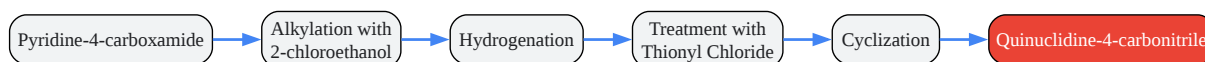
Mass Spectrometry (MS)

Mass spectrometric analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (136.19 g/mol). The fragmentation pattern is expected to involve the loss of the nitrile group and fragmentation of the quinuclidine ring, providing further structural confirmation.

Experimental Protocols

Synthesis of Quinuclidine-4-carbonitrile

A reported method for the synthesis of 1-Azabicyclo[2.2.2]octane-4-carbonitrile involves a multi-step process starting from pyridine-4-carboxamide. The general synthetic workflow is outlined below. Please note that access to the full experimental details from the primary literature by St. K. K. Kalcheff et al. (1972) was not possible; therefore, this protocol is a generalized representation.



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Synthesis Workflow for **Quinuclidine-4-carbonitrile**.

Step 1: Alkylation of Pyridine-4-carboxamide Pyridine-4-carboxamide is alkylated with 2-chloroethanol to introduce the hydroxyethyl group onto the pyridine nitrogen.

Step 2: Hydrogenation The resulting pyridinium salt is subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring, yielding 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Step 3: Chlorination and Dehydration The hydroxyethylpiperidine derivative is treated with thionyl chloride. This step serves two purposes: conversion of the primary alcohol to a chloroalkyl group and dehydration of the amide to a nitrile.

Step 4: Intramolecular Cyclization The resulting 1-(2-chloroethyl)piperidine-4-carbonitrile undergoes an intramolecular cyclization reaction, typically in the presence of a base, to form the bicyclic quinuclidine ring system, yielding the final product, **Quinuclidine-4-carbonitrile**.

Purification

The crude product can be purified by standard laboratory techniques such as recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Methods

The purity of **Quinuclidine-4-carbonitrile** can be assessed using techniques such as:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** To confirm the identity and purity of the compound.
- **High-Performance Liquid Chromatography (HPLC):** For quantitative analysis and purity determination.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** To confirm the structure and assess for the presence of impurities.

Biological Activity and Applications

As a chemical intermediate, **Quinuclidine-4-carbonitrile** itself is not typically investigated for direct biological activity. Its primary role is in the synthesis of more complex molecules with potential therapeutic applications. The quinuclidine scaffold is a key feature in a number of biologically active compounds, and the nitrile group provides a versatile handle for further chemical transformations.

Safety Information

Quinuclidine-4-carbonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a summary of the available characterization data for **Quinuclidine-4-carbonitrile** (CAS 26458-78-6). The presented information on its physicochemical properties, spectroscopic characteristics, and a general synthetic approach will be valuable for researchers and professionals in the fields of chemical synthesis and drug development. Further detailed experimental studies are encouraged to expand upon the foundational data presented herein.

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